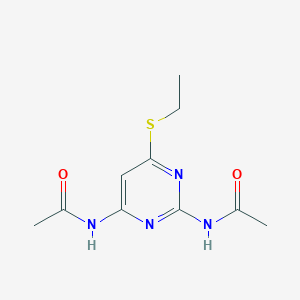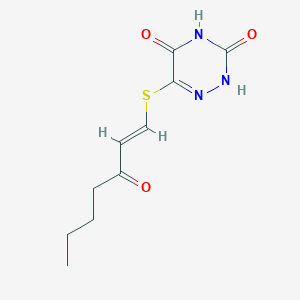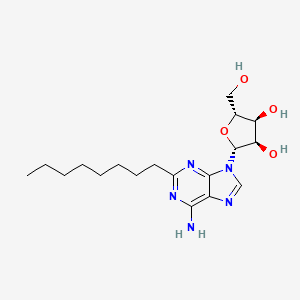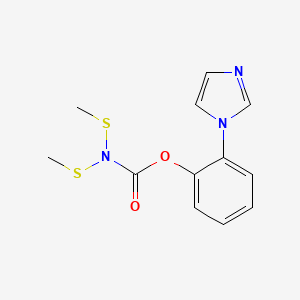
N,N'-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide is a compound that belongs to the class of diacetamides It features a pyrimidine ring substituted with an ethylthio group at the 6-position and two acetamide groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(ethylthio)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetamide product. The reaction can be summarized as follows:
Starting Material: 6-(ethylthio)pyrimidine-2,4-diamine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods: Industrial production of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The acetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide can be compared with other similar compounds, such as:
N,N’-(pyridine-2,6-diyl)diacetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N’-(6,6’-dihydroxybiphenyl-3,3’-diyl)diacetamide: Contains a biphenyl structure with diacetamide groups.
Pyrimidine-2-sulfonamide derivatives: Similar pyrimidine core but with sulfonamide groups.
The uniqueness of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide lies in its specific substitution pattern and the presence of the ethylthio group, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88380-66-9 |
|---|---|
Molekularformel |
C10H14N4O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N-(2-acetamido-6-ethylsulfanylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C10H14N4O2S/c1-4-17-9-5-8(11-6(2)15)13-10(14-9)12-7(3)16/h5H,4H2,1-3H3,(H2,11,12,13,14,15,16) |
InChI-Schlüssel |
XXPNGXDBESAOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)


![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)

